molecular formula C6H13ClO3 B8717599 1-Chloro-2-hydroxy-3-(2'-methoxyethoxy)propane

1-Chloro-2-hydroxy-3-(2'-methoxyethoxy)propane

Cat. No. B8717599
M. Wt: 168.62 g/mol
InChI Key: LLBBRAPLQKXZDZ-UHFFFAOYSA-N
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Patent
US04927941

Procedure details

To 25 g (0.27 mmol) of epichlorohydrin, 20.8 g (0.27 mmol) of methylcellosolve and 0.1 ml of conc. sulfuric acid were added and reacted for 10 hours at 100° C. After the reaction, 500 ml of ether was added and washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution. The ether phase was dried on magnesium sulfate, filtered and concentrated to give 20 g of 1-chloro-2-hydroxy-3-(2'-methoxyethoxy)propane. 1H-NMR (CDCl3): δ=3.40 (3H, s, --OCH3), 3.45-3.82 (9H, m, H1, H3, H1', H2', --OH), 3.84-4.18 (1H, m, H2).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH3:6][O:7][CH2:8][CH2:9][OH:10].S(=O)(=O)(O)O>CCOCC>[Cl:2][CH2:1][CH:3]([OH:5])[CH2:4][O:10][CH2:9][CH2:8][O:7][CH3:6]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
20.8 g
Type
reactant
Smiles
COCCO
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 10 hours at 100° C
Duration
10 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC(COCCOC)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 43929.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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